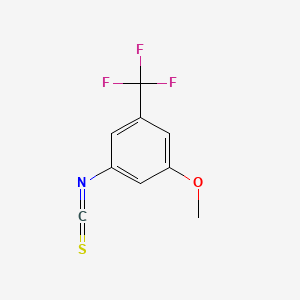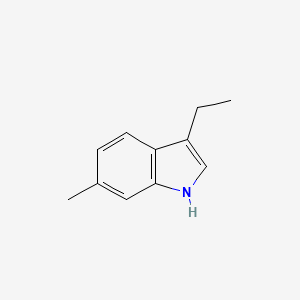
(3-Bromopropyl)diphenylsulfonium Tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromopropyl)diphenylsulfonium tetrafluoroborate is a chemical compound with the molecular formula C15H16BBrF4S and a molecular weight of 395.06 g/mol . It is a sulfonium salt that contains a bromopropyl group and a diphenylsulfonium cation paired with a tetrafluoroborate anion. This compound is known for its use in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopropyl)diphenylsulfonium tetrafluoroborate typically involves the reaction of diphenylsulfonium salts with 3-bromopropyl halides under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. Quality control measures, such as NMR, HPLC, and GC, are employed to verify the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Bromopropyl)diphenylsulfonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromopropyl group can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The sulfonium group can participate in redox reactions, altering the oxidation state of the compound.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new chemical bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high yields and selectivity .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonium salts with different alkyl groups, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
(3-Bromopropyl)diphenylsulfonium tetrafluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonium groups into molecules, which can alter their reactivity and properties.
Biology: The compound is used in studies involving the modification of biomolecules, such as proteins and nucleic acids, to investigate their functions and interactions.
Medicine: Research on this compound includes its potential use in drug development and as a tool for studying disease mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique reactivity can be leveraged to create new products
Mechanism of Action
The mechanism of action of (3-Bromopropyl)diphenylsulfonium tetrafluoroborate involves its ability to act as an electrophile, reacting with nucleophiles to form new chemical bonds. The sulfonium group can stabilize positive charges, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Similar Compounds
(3-Chloropropyl)diphenylsulfonium Tetrafluoroborate: Similar in structure but contains a chlorine atom instead of a bromine atom.
Diphenyliodonium Tetrafluoroborate: Contains an iodine atom and is used in similar types of reactions.
Uniqueness
(3-Bromopropyl)diphenylsulfonium tetrafluoroborate is unique due to the presence of the bromopropyl group, which imparts specific reactivity and properties to the compound.
Properties
Molecular Formula |
C15H16BBrF4S |
|---|---|
Molecular Weight |
395.1 g/mol |
IUPAC Name |
3-bromopropyl(diphenyl)sulfanium;tetrafluoroborate |
InChI |
InChI=1S/C15H16BrS.BF4/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15;2-1(3,4)5/h1-6,8-11H,7,12-13H2;/q+1;-1 |
InChI Key |
WZFURCDVULMJIG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)[S+](CCCBr)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


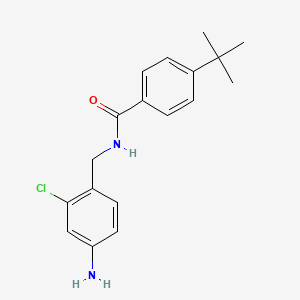

![2-Boc-7-iodo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13691076.png)
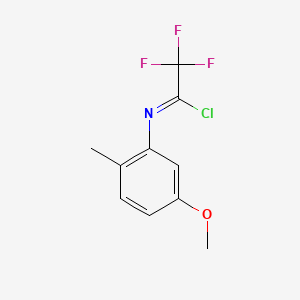
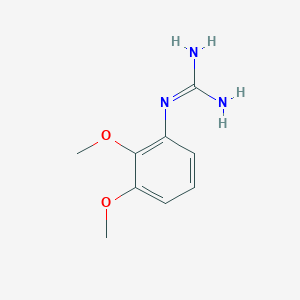
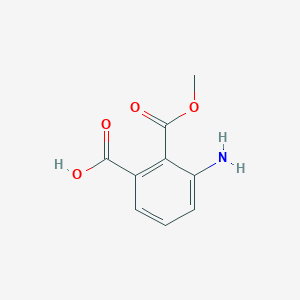
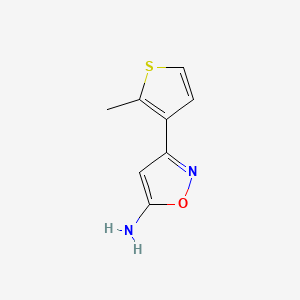

![9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13691115.png)

![Methyl 4-[[(5-Phenyl-2-pyrazinyl)methyl]carbamoyl]benzoate](/img/structure/B13691131.png)
![3-[2-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13691138.png)
